molecular formula C₁₂H₁₉D₃O B1141081 Geosmin-d3 CAS No. 135441-88-2

Geosmin-d3

Cat. No. B1141081
CAS RN: 135441-88-2
M. Wt: 185.32
InChI Key:
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Description

Synthesis Analysis

Geosmin is synthesized by various bacteria, including Streptomyces coelicolor. The synthesis involves the conversion of farnesyl diphosphate (FPP) to geosmin through a series of steps facilitated by the enzyme germacradienol/geosmin synthase. This process includes cyclization and retro-Prins fragmentation, leading to intermediate compounds before geosmin formation (Jiang, He, & Cane, 2006); (Jiang & Cane, 2008).

Molecular Structure Analysis

Geosmin's molecular structure is characterized by a bicyclic alcohol, specifically (4S,7R)-germacra-1(10)E,5E-diene-11-ol, and its formation involves proton-initiated cyclization and a 1,2-hydride shift. Detailed investigations into geosmin's biosynthesis and structure elucidate the roles of various intermediates and the stereochemistry involved in its formation (Nawrath, Dickschat, Müller, Jiang, Cane, & Schulz, 2008).

Chemical Reactions and Properties

Geosmin undergoes various chemical reactions, including biosynthetic steps that involve cyclization and fragmentation. The presence of deuterium (as in Geosmin-d3) would affect its reaction kinetics and may alter its physical and chemical properties due to isotopic effects (Cane, He, Kobayashi, Ōmura, & Ikeda, 2006).

Scientific Research Applications

  • Biosynthesis and Mechanism Studies : Geosmin (1) is known for its role in creating the characteristic odor of moist soil. Research has shown that when farnesyl diphosphate (FPP) is incubated with recombinant Streptomyces coelicolor germacradienol/geosmin synthase, it produces geosmin, among other compounds. The use of [13,13,13-2H3]FPP led to the formation of d3-acetone, indicating the fragmentation of the 2-hydroxypropyl moiety of germacradienol. This research aids in understanding the mechanism of geosmin formation, which involves protonation-cyclization of germacradienol with loss of the 2-hydroxypropyl moiety as acetone (Jiang & Cane, 2008).

  • Water Quality Analysis : The detection of geosmin in water has been studied using solid-phase microextraction and gas chromatography. This method includes using d5-Geosmin and d3-MIB as internal standards. It offers advantages in terms of simplicity and shorter analysis times compared to other methods (McCallum et al., 1998).

  • Enzymatic Studies in Bacteria : Geosmin is produced by a bifunctional enzyme in Streptomyces coelicolor. The N-terminal half of this protein catalyzes the cyclization of FPP to germacradienol and germacrene D, while the C-terminal domain converts germacradienol to geosmin. This understanding is vital for studies on the production of geosmin in bacteria (Jiang, He, & Cane, 2007).

  • Monitoring of Geosmin-Producing Microorganisms : The development of a molecular assay to detect and monitor geosmin-producing cyanobacteria and actinomycetes in environmental samples like the Great Lakes has been researched. This assay focuses on the detection of the geosmin synthase (geoA) gene, offering insights for early detection and identification of potential geosmin releases (Kutovaya & Watson, 2014).

  • Impact on Water Quality and Treatment : Research has been conducted on the removal of geosmin and 2-methylisoborneol from water using methods such as superfine powdered activated carbon. This method involves optimizing carbon particle size for efficient adsorptive removal, providing insights into treating drinking water supplies affected by geosmin-related odors (Matsui et al., 2013).

Safety and Hazards

Geosmin-d3 is classified as a Category 2 flammable liquid and vapor. It is also classified as Category 4 for acute toxicity (oral), and Category 2A for serious eye damage/eye irritation. It may cause drowsiness or dizziness, and it may damage fertility or the unborn child .

Future Directions

The integration of treatment processes vis-a-vis combination of one or more advanced oxidation processes (AOPs) with other conventional methods are considered logical to remove these odorous compounds and hence could improve overall water quality .

properties

IUPAC Name

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-IJLUTSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186647
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16452-32-7
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16452-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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